2,5-DMMA

physicochemical characterization structure-property relationship analytical chemistry

2,5-DMMA (CAS 54687-43-3) is the N-methylated analog of 2,5-DMA, essential for forensic method validation and SAR studies. Unlike 4-substituted analogs (DOM, DOB) with nanomolar 5-HT2A potency, this unsubstituted parent scaffold serves as a critical control for isolating N-methylation effects on receptor binding, CYP450-mediated metabolism, and analytical detection. Certified ≥98% purity ensures reliable GC-MS/LC-MS/MS calibration. Researchers must not substitute with 2,5-DMA or other analogs—retention times, ionization efficiencies, and fragmentation patterns differ substantially, introducing unquantifiable error in method validation.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 54687-43-3
Cat. No. B159070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-DMMA
CAS54687-43-3
Synonyms2,5-Dimethoxymethamphetamine
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=CC(=C1)OC)OC)NC
InChIInChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3
InChIKeyRSDBPMOXIPCTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-DMMA (CAS 54687-43-3): Chemical Identity, Structural Classification, and Baseline Characteristics for Scientific Procurement


2,5-Dimethoxy-N-methylamphetamine (2,5-DMMA; Methyl-DMA; CAS 54687-43-3) is a synthetic phenethylamine compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol [1]. It is structurally characterized by the presence of two methoxy (-OCH3) groups attached to the phenyl ring at the 2- and 5-positions, combined with an N-methylated amphetamine backbone (1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine) . First synthesized by Alexander Shulgin and documented in PiHKAL, 2,5-DMMA is classified as a lesser-known psychedelic designer drug that bridges the structural features of 2,5-dimethoxyphenethylamines and methamphetamine [2]. The compound exists as a racemic mixture at ambient temperature, with computed physicochemical properties including XLogP3 = 2.2, topological polar surface area = 30.5 Ų, and predicted pKa = 10.21 ± 0.10 [1]. As an analytical reference standard (purity ≥98%), 2,5-DMMA serves as a critical tool for forensic toxicology, receptor pharmacology studies, and structure-activity relationship investigations within the broader 2,5-dimethoxyamphetamine chemical class .

Why 2,5-DMMA Cannot Be Interchanged with 2,5-DMA, DOM, or Other In-Class Phenethylamine Analogs in Scientific Applications


Within the 2,5-dimethoxyphenethylamine chemical space, subtle structural modifications produce profound and non-linear shifts in receptor pharmacology, rendering compound interchange scientifically invalid. The N-methylation that distinguishes 2,5-DMMA from its primary amine analog 2,5-DMA alters hydrogen bonding capacity, lipophilicity (XLogP3 = 2.2), and basicity (pKa = 10.21) [1]. More critically, 4-position substitution status—the key determinant of 5-HT2A receptor potency in this class—varies dramatically: unsubstituted parent compounds (2,5-DMA) exhibit relatively weak affinity, while 4-alkylated (DOM, DOET) and 4-halogenated (DOB, DOI) derivatives display nanomolar-range potency at 5-HT2A receptors [2][3]. 2,5-DMMA occupies a distinct intermediate position, combining the 2,5-dimethoxy substitution pattern with an N-methylated backbone but lacking the 4-position substituent that confers high potency in clinical hallucinogens . Furthermore, the stereochemistry of these compounds influences receptor activation profiles, with R(-) enantiomers demonstrating greater potency at postsynaptic 5-HT2 receptors compared to S(+) enantiomers across 2,5-DMA derivatives [4]. These compound-specific pharmacological signatures mean that experimental outcomes, analytical calibrations, and forensic identifications cannot be extrapolated across analogs without introducing substantial and unquantifiable error.

Quantitative Differentiation Evidence for 2,5-DMMA: Comparative Receptor Pharmacology, Physicochemical Properties, and Regulatory Classification


N-Methylation Distinguishes 2,5-DMMA from Primary Amine Analog 2,5-DMA: Physicochemical Property Comparison

The N-methyl substitution in 2,5-DMMA confers distinct physicochemical properties compared to the primary amine analog 2,5-DMA (CAS 2801-68-5). This structural modification alters lipophilicity, basicity, and hydrogen bonding capacity, directly impacting chromatographic retention behavior, extraction efficiency, and membrane permeability in biological assays [1].

physicochemical characterization structure-property relationship analytical chemistry

Absence of 4-Position Substituent in 2,5-DMMA Confers Fundamentally Distinct 5-HT2A Receptor Affinity Profile Relative to Potent Psychedelic Analogs

2,5-DMMA lacks the 4-position substituent that is the primary driver of high-affinity 5-HT2A receptor binding in this chemical class. 4-Alkylated and 4-halogenated derivatives of 2,5-dimethoxyamphetamine (the primary amine class) demonstrate nanomolar-range affinity at 5-HT2A receptors, whereas the unsubstituted parent compound 2,5-DMA exhibits markedly weaker affinity [1][2]. By structural extrapolation, 2,5-DMMA is expected to display similarly attenuated 5-HT2A receptor interactions compared to its 4-substituted counterparts.

5-HT2A receptor structure-activity relationship psychedelic pharmacology

4-Bromo-2,5-DMMA Demonstrates Quantifiable 5-HT2 Receptor Affinity: Contrast with Unsubstituted Parent Compound 2,5-DMMA

The 4-bromo-substituted derivative of 2,5-DMMA (4-Bromo-2,5-DMMA; CAS 155638-80-5) demonstrates measurable affinity for 5-HT2 binding sites with an ED50 of 0.82 mg/kg in rat drug discrimination tests . This contrasts with the unsubstituted parent compound 2,5-DMMA, for which no quantitative receptor binding or behavioral pharmacology data have been published in the peer-reviewed literature.

5-HT2 receptor receptor binding drug discrimination

2,5-DMMA Lacks Scheduling Under the 1971 UN Convention on Psychotropic Substances, in Contrast to Multiple In-Class Analogs

2,5-DMMA (CAS 54687-43-3) is not specifically scheduled under the 1971 United Nations Convention on Psychotropic Substances, nor is it explicitly listed in the U.S. Controlled Substances Act schedules. This contrasts with structurally related compounds including 2,5-DMA (Schedule I, U.S. CSA), DOM (STP; Schedule I, U.S. CSA; Schedule I, UN 1971), and DOB (Schedule I, U.S. CSA; Schedule I, UN 1971) [1][2].

regulatory compliance controlled substances procurement

Validated Research and Industrial Application Scenarios for 2,5-DMMA Based on Quantitative Differentiation Evidence


Forensic Toxicology and Analytical Reference Standard Applications

2,5-DMMA (purity ≥98% analytical reference standard) is optimally deployed as a certified reference material for forensic toxicology laboratories developing and validating analytical methods for the detection and quantification of this specific compound in biological matrices. The distinct physicochemical properties (XLogP3 = 2.2; pKa = 10.21) [1] necessitate compound-specific GC-MS and LC-MS/MS method parameters, including optimized extraction pH and chromatographic separation conditions. 2,5-DMMA cannot be substituted with 2,5-DMA or other analogs in method validation due to differing retention times, ionization efficiencies, and fragmentation patterns. The analytical reference standard provides the essential authenticated material for calibration curve generation, quality control sample preparation, and proficiency testing in forensic casework.

Structure-Activity Relationship (SAR) Studies in 2,5-Dimethoxyphenethylamine Pharmacology

2,5-DMMA serves as a critical unsubstituted parent scaffold in systematic SAR investigations of the 2,5-dimethoxyphenethylamine chemical class. As established, 4-alkylated and 4-halogenated derivatives exhibit nanomolar-range 5-HT2A receptor affinity, while unsubstituted parent compounds (including 2,5-DMA) display weak affinity [2]. 2,5-DMMA enables researchers to isolate and quantify the specific pharmacological contributions of N-methylation on receptor binding profiles, functional activity, and metabolic stability relative to the primary amine analog 2,5-DMA. This compound is therefore essential for experimental designs that require a well-characterized, unsubstituted control compound to benchmark the effects of 4-position modifications and N-alkylation variations.

Metabolic Pathway Elucidation and In Vitro Metabolism Studies

The N-methylated amphetamine backbone of 2,5-DMMA presents a defined metabolic probe for investigating cytochrome P450-mediated N-demethylation pathways, O-demethylation of methoxy groups, and potential formation of bioactive or toxic metabolites. Given the compound's predicted lipophilicity (XLogP3 = 2.2) [1], in vitro hepatocyte incubation or recombinant enzyme studies can characterize species-specific metabolic stability and identify primary metabolic routes. These data are valuable for understanding the structure-metabolism relationships within the broader 2,5-dimethoxyamphetamine class and may inform the interpretation of forensic case findings where 2,5-DMMA or its metabolites are detected.

Regulatory Science and Emerging Drug Monitoring Programs

For drug monitoring agencies, public health surveillance programs, and regulatory science initiatives, 2,5-DMMA represents a designer drug of interest that currently lacks explicit scheduling under the 1971 UN Convention on Psychotropic Substances, in contrast to scheduled analogs such as DOM and DOB [3][4]. The analytical reference standard supports early warning system databases, toxicological screening panel development, and the generation of authenticated spectral library entries (including GC-MS EI mass spectra at 70eV) that enable rapid identification in seized materials and biological specimens. This compound is therefore a priority analytical target for programs tracking emerging psychoactive substances (EPS) and novel phenethylamine derivatives.

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